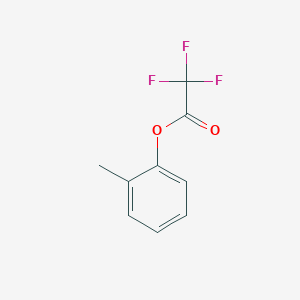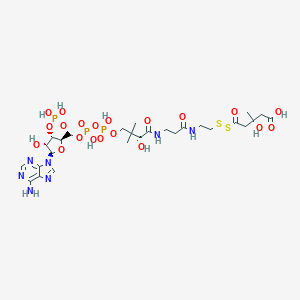
Ebelactone a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebelactone A is a naturally occurring compound that belongs to the class of beta-lactones. It was first isolated in 1980 by the Umezawa group from a cultured strain of soil actinomycetes closely related to Streptomyces aburaviensis . This compound is known for its potent inhibitory activity against esterases, lipases, and other enzymes, making it a valuable compound in various scientific research fields .
Mechanism of Action
Target of Action
Ebelactone A is known to inhibit several enzymes, including esterases, lipases, cutinases, homoserine transacetylase, and cathepsin A . These enzymes play crucial roles in various biological processes, such as lipid metabolism and protein degradation. By inhibiting these enzymes, this compound can modulate these processes and exert its biological effects .
Mode of Action
The exact mode of action of this compound remains partially elusive. It is believed to operate through the modulation of enzymes and proteins . Particularly, this compound hinders the activity of cyclooxygenase-2 (COX-2), while activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor .
Biochemical Pathways
This compound affects several biochemical pathways due to its wide range of enzyme targets. For instance, by inhibiting esterases and lipases, it can impact lipid metabolism. Additionally, by inhibiting homoserine transacetylase, it can affect the biosynthesis of methionine, an essential amino acid . Furthermore, by modulating the mTOR pathway, it can influence cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad range of targets. For example, by inhibiting esterases and lipases, it can alter lipid metabolism at the molecular level, potentially leading to changes in cell function and structure . By modulating the mTOR pathway, it can influence cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Ebelactone A plays a significant role in biochemical reactions. It can inhibit esterases, lipases, and N-formylmethionine aminopeptidases . These enzymes are found on cell surfaces and are crucial for various biochemical processes .
Cellular Effects
This compound has been shown to stimulate host defense in immune cells . It influences cell function by inhibiting enzymes found on cell surfaces . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme inhibition or activation . This can result in changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Ebelactone A can be synthesized through a series of chemical reactions involving the cyclization of a polyketide precursor. The biosynthesis involves the attack of a beta-hydroxy group onto the carbonyl moiety of an acyclic precursor, leading to the formation of the beta-lactone ring . The reaction of this compound with N-acetylcysteamine gives the beta-hydroxyacyl thioester, which cyclizes quantitatively to give this compound in aqueous ethanol .
Industrial Production Methods: this compound is produced industrially by cultivating Streptomyces aburaviensis ATCC 31860 under aerobic conditions. The fermentation process involves the use of specific culture media and conditions to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Ebelactone A undergoes various chemical reactions, including:
Cyclization: The formation of the beta-lactone ring through cyclization of the beta-hydroxyacyl thioester.
Hydrolysis: this compound can be hydrolyzed to form its corresponding hydroxy acid.
Common Reagents and Conditions:
N-acetylcysteamine: Used in the cyclization reaction to form the beta-lactone ring.
Aqueous ethanol: The solvent used in the cyclization reaction.
Major Products Formed:
Beta-hydroxyacyl thioester: An intermediate in the synthesis of this compound.
Hydroxy acid: Formed through the hydrolysis of this compound.
Scientific Research Applications
Ebelactone A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ebelactone A is similar to other beta-lactones such as hymeglusin and lipstatin . it is unique in its specific inhibitory activity against a wide range of enzymes and its ability to modulate the mTOR pathway . Other similar compounds include:
Hymeglusin: An inhibitor of HMG-CoA synthase.
Lipstatin: An inhibitor of pancreatic lipase.
Salinosporamide A: A proteasome inhibitor.
This compound stands out due to its broad spectrum of enzyme inhibition and its potential therapeutic applications in various fields of research.
Properties
CAS No. |
76808-16-7 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one |
InChI |
InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1 |
InChI Key |
WOISDAHQBUYEAF-QIQXJRRPSA-N |
SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |
Isomeric SMILES |
CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O |
Canonical SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |
Synonyms |
3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone ebelactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ebelactone A?
A1: this compound is characterized by the molecular formula C20H34O4 and possesses a molecular weight of 338.48 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A2: The structure of this compound has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide valuable information about the connectivity and arrangement of atoms within the molecule, confirming its identity and purity. []
Q3: What is the primary biological target of this compound?
A3: this compound is recognized as a potent inhibitor of lipases, enzymes responsible for the hydrolysis of fats (lipids). [, , , , ]
Q4: How does this compound interact with its target lipase?
A4: While the specific binding interactions haven't been fully elucidated, this compound, being a β-lactone, likely interacts with the active site serine residue of lipases, forming a stable acyl-enzyme intermediate. This covalent modification effectively blocks the enzyme's catalytic activity. [, ]
Q5: What are the downstream effects of this compound inhibiting lipases?
A5: Inhibition of lipases by this compound can have several downstream effects, particularly in biological contexts where lipase activity is crucial:
- Reduced fat absorption: this compound effectively inhibits intestinal fat absorption by targeting pancreatic lipase, the key enzyme for dietary triglyceride breakdown. []
- Impact on fungal pathogenicity: this compound can disrupt the infection process of certain plant pathogenic fungi by inhibiting their secreted lipases, which are essential for penetrating the host cuticle. [, , ]
- Modulation of cellular signaling: By inhibiting specific cellular lipases, this compound can potentially influence cellular signaling pathways involving lipid mediators. For instance, it has been shown to inhibit prenylated methylated protein methyl esterase, an enzyme involved in the post-translational modification of signaling proteins. []
Q6: How do structural modifications of this compound influence its activity?
A6: While the provided research primarily focuses on this compound, comparative studies with other β-lactone inhibitors like belactins suggest that structural modifications can significantly impact target selectivity. For example, belactins exhibit a higher specificity towards carboxypeptidase Y compared to this compound, indicating the influence of substituents on the β-lactone ring. []
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A7: The current literature primarily focuses on the in vitro activity and limited in vivo studies of this compound, with minimal information available on its ADME profile. Further investigations are needed to comprehensively understand its pharmacokinetic properties.
Q8: What in vitro assays have been used to study the activity of this compound?
A8: Several in vitro assays have been employed to investigate the inhibitory activity of this compound, including:
- Enzyme assays: Direct measurement of lipase activity in the presence of this compound, utilizing various substrates like p-nitrophenyl esters or fluorescently labeled lipids. [, , ]
- Cell-based assays: Assessing the impact of this compound on cellular processes that rely on lipase activity, such as fat absorption or fungal infection. [, , , ]
Q9: Have there been any in vivo studies investigating the effects of this compound?
A9: Limited in vivo studies have been conducted with this compound, primarily in rodent models, demonstrating its ability to reduce intestinal fat absorption and influence blood lipid levels. Further research is needed to fully explore its therapeutic potential. [, ]
Q10: Is there any information available regarding the toxicity profile of this compound?
A10: The toxicological profile of this compound requires further investigation. While some studies suggest potential therapeutic applications, comprehensive safety assessments are crucial before considering its use in humans.
Q11: What are the potential therapeutic applications of this compound?
A11: Based on its known mechanism of action, this compound holds promise for applications such as:
- Obesity and metabolic disorders: Its ability to inhibit intestinal fat absorption makes it a potential candidate for managing obesity and related metabolic conditions. [, ]
- Antifungal agents: this compound's ability to disrupt the infection process of certain plant pathogenic fungi suggests its potential as a novel antifungal agent. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















